

An In-depth Technical Guide on Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate
Cat. No.:	B1297359

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Abstract

Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate, a distinct isomer within the pyrimidine class of heterocyclic compounds, presents a scaffold of significant interest in medicinal chemistry and drug discovery. The pyrimidine core is a fundamental component of nucleobases and is prevalent in a wide array of biologically active molecules, including antiviral, antibacterial, and anticancer agents. This technical guide provides a comprehensive overview of the known physicochemical properties of **Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate**. Due to the limited availability of specific experimental data for this particular isomer (CAS 6214-64-8), this document also presents generalized experimental protocols for the synthesis and characterization of structurally related pyrimidine derivatives. Furthermore, it explores the broader biological activities and associated signaling pathways commonly modulated by pyrimidine analogs, offering a foundational understanding for future research and development endeavors involving this compound.

Physicochemical Properties

Detailed experimental data for **Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate** is not extensively available in peer-reviewed literature. The following table summarizes the basic and predicted physicochemical properties for the compound with CAS number 6214-64-8.

Property	Value	Source
Molecular Formula	C ₈ H ₁₀ N ₂ O ₃	ChemWhat[1], Santa Cruz Biotechnology[2]
Molecular Weight	182.18 g/mol	ChemWhat[1], Santa Cruz Biotechnology[2]
IUPAC Name	ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate	
CAS Number	6214-64-8	ChemWhat[1], Santa Cruz Biotechnology[2]
Predicted Density	1.28±0.1 g/cm ³	ChemBK[3]
Storage Temperature	2-8°C, Sealed in dry conditions	Bide Pharmatech[2]

Synthesis and Characterization: General Methodologies

While a specific, detailed experimental protocol for the synthesis of **Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate** is not readily available, general methods for the synthesis of pyrimidine-5-carboxylate esters are well-established. One common approach involves the condensation of a β -ketoester with an amidine or a related precursor.

General Experimental Protocol for Pyrimidine Synthesis

A versatile method for synthesizing 2-substituted pyrimidine-5-carboxylic esters involves the reaction of amidinium salts with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol[4][5]. This approach is advantageous as it allows for the direct synthesis of pyrimidines lacking substitution at the 4-position[5].

Materials:

- Amidinium salt (e.g., acetamidine hydrochloride for a 2-methylpyrimidine)
- Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol

- Anhydrous Dimethylformamide (DMF)
- Water

Procedure:

- To a solution of the appropriate amidinium salt (2.0 mmol) in anhydrous DMF (4 mL), add the sodium salt of 3,3-dimethoxy-2-carbomethoxyprop-1-en-1-oxide (2.32 mmol)[5].
- Heat the reaction mixture to 100 °C under a nitrogen atmosphere for 1 hour[5].
- After cooling the reaction to room temperature, add water (15 mL) to precipitate the product[5].
- Collect the solid product by filtration, wash with water, and dry under a vacuum[5].
- Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Characterization Techniques

The characterization of the synthesized pyrimidine derivative would typically involve the following analytical methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are crucial for elucidating the molecular structure, confirming the positions of substituents on the pyrimidine ring.
- Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present, such as C=O (ester), C=N, and O-H or N-H bonds.
- Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure.
- Melting Point Analysis: The melting point is a key indicator of the purity of the synthesized compound.

Biological Activities and Signaling Pathways of Pyrimidine Derivatives

While specific biological data for **Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate** is not available, the broader class of pyrimidine derivatives is known to exhibit a wide range of pharmacological activities[4][6].

Overview of Biological Activities

Pyrimidine derivatives are integral to numerous therapeutic agents and are associated with a diverse array of biological effects, including:

- **Anticancer Activity:** Compounds like 5-fluorouracil are well-known antineoplastic agents[5]. Pyrimidine analogs can interfere with nucleic acid synthesis, thereby inhibiting the proliferation of cancer cells[7].
- **Antimicrobial Properties:** Many pyrimidine derivatives have demonstrated antibacterial and antifungal activities[4][6]. For instance, flucytosine is an effective antifungal agent[5].
- **Anti-inflammatory and Analgesic Effects:** Certain pyrimidine compounds have shown potent anti-inflammatory and pain-relieving properties[5].
- **Antiviral Activity:** The pyrimidine scaffold is found in several antiviral drugs, such as zidovudine (AZT)[4].

Potential Signaling Pathways

Given their structural similarity to endogenous nucleobases, pyrimidine derivatives can interact with and modulate various cellular signaling pathways.

- **Pyrimidine Biosynthesis Pathway:** Synthetic pyrimidine analogs can act as inhibitors of key enzymes in the de novo pyrimidine biosynthesis pathway, such as dihydroorotate dehydrogenase (DHODH)[1][8]. Inhibition of this pathway can lead to a depletion of pyrimidine nucleotides, which is essential for the replication of rapidly proliferating cells, including cancer cells and viruses[1][8]. This inhibition has also been linked to the amplification of the host's innate immune response, contributing to their antiviral effects[1].

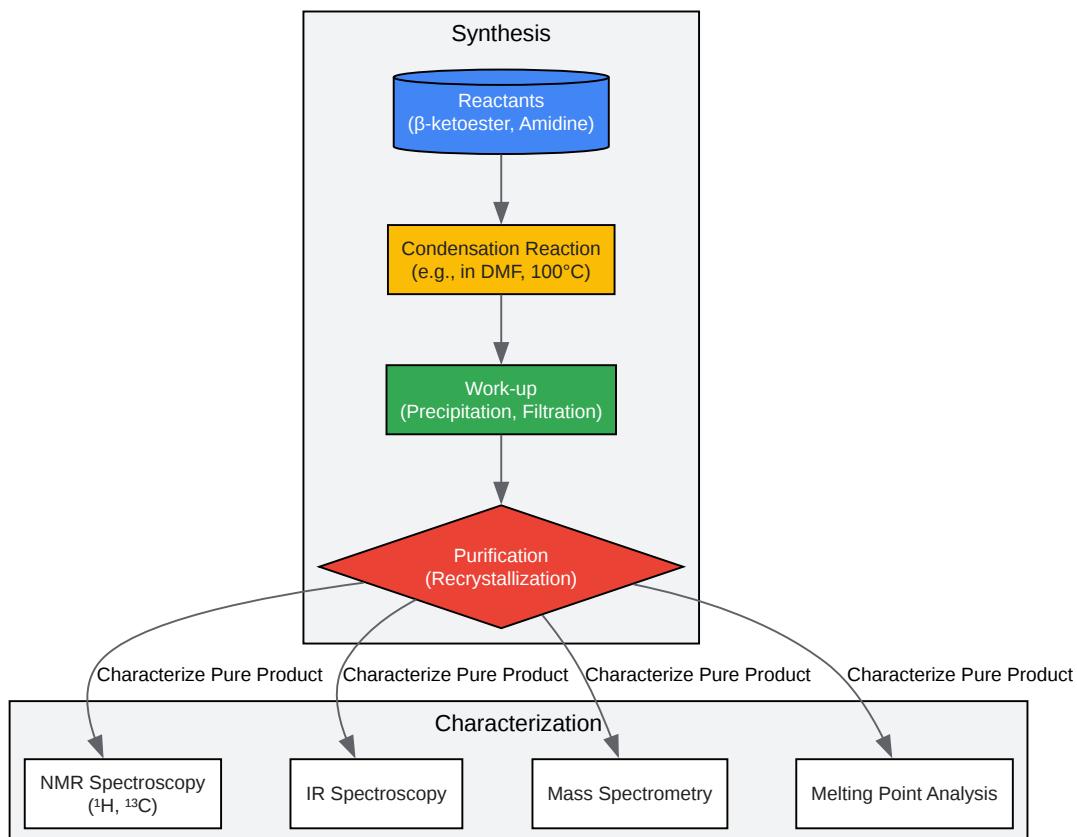
- DNA Damage and Repair Pathways: UV radiation can induce the formation of pyrimidine dimers in DNA, which are mutagenic lesions[9]. The nucleotide excision repair (NER) pathway is responsible for removing these dimers. Some pyrimidine-based compounds are studied for their potential to modulate DNA repair pathways or to act as photosensitizers.

Visualizations

General Synthetic Workflow for Pyrimidine Esters

The following diagram illustrates a generalized workflow for the synthesis and characterization of a pyrimidine-5-carboxylate ester, based on common organic chemistry laboratory procedures.

General Synthetic Workflow for Pyrimidine-5-Carboxylate Esters

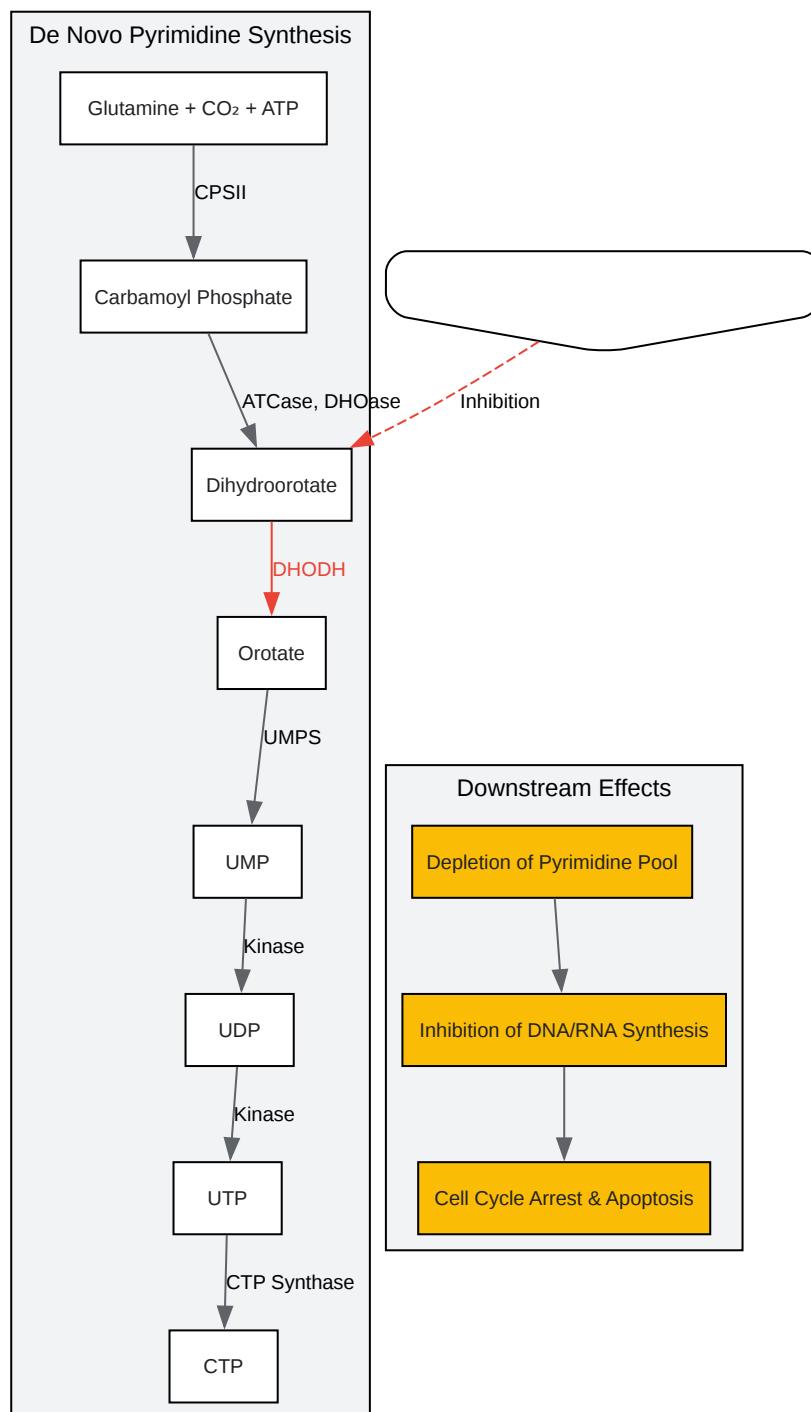
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Caption: A generalized workflow for the synthesis and characterization of pyrimidine-5-carboxylate esters.

Overview of the De Novo Pyrimidine Biosynthesis Pathway

This diagram provides a simplified overview of the de novo pyrimidine biosynthesis pathway, a potential target for pyrimidine-based therapeutic agents.

Simplified De Novo Pyrimidine Biosynthesis Pathway

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- To cite this document: BenchChem. [An In-depth Technical Guide on Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1297359#physicochemical-properties-of-ethyl-2-hydroxy-4-methylpyrimidine-5-carboxylate]

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